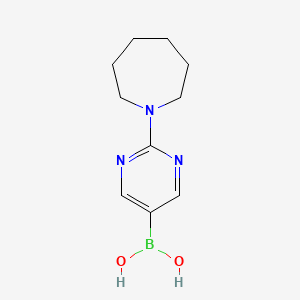

2-(Azepan-1-yl)pyrimidine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

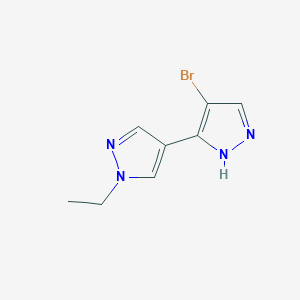

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It is available from various suppliers including Sigma-Aldrich and AFG Scientific .

Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)pyrimidine-5-boronic acid” is represented by the SMILES string OB(C1=CN=C(N2CCCCCC2)N=C1)O . The molecular weight of this compound is 221.06 .Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)pyrimidine-5-boronic acid” is a solid compound . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

2-(Azepan-1-yl)pyrimidine-5-boronic acid is utilized in the enantioselective synthesis of bioactive compounds, where palladium-catalyzed C–H arylation plays a crucial role. This methodology is significant in drug discovery for the enantioselective functionalization of saturated aza-heterocycles, which are prevalent in therapeutic agents and asymmetric synthesis. The process demonstrates high enantioselectivities and exclusive regioselectivity for α-arylated amines, highlighting its importance in developing chiral pharmaceuticals (Jain et al., 2016).

Combinatorial Chemistry

In another application, 2-(Azepan-1-yl)pyrimidine-5-boronic acid contributes to the combinatorial synthesis of pyrimidine libraries for antitumor screening. This approach utilizes a one-pot, three-component reaction that efficiently creates a variety of substituted pyrimidines. The methodology enables rapid synthesis of compounds for biological evaluation, particularly in identifying potential treatments for hepatocellular carcinoma (Xie et al., 2007).

Synthesis of Bioactive Alkaloids

The borono-Mannich reaction, involving 2-(Azepan-1-yl)pyrimidine-5-boronic acid, is a strategic approach in the synthesis of bioactive alkaloids. This method allows for the diastereoselective preparation of chiral 1,2-amino alcohols, serving as starting materials for polyhydroxylated pyrrolizidine and indolizidine alkaloids. Such synthetic routes are beneficial for producing complex natural products with potential pharmaceutical applications (Pyne et al., 2008).

Fungicidal Compound Synthesis

Moreover, 2-(Azepan-1-yl)pyrimidine-5-boronic acid is instrumental in developing fungicidal compounds. A practical synthesis involving the coupling of the boronic acid with pyrimidine derivatives has been established, leading to products with significant fungicidal activity. This process underscores the compound's role in creating agricultural chemicals to protect crops from fungal infections (Ryan & Yang, 2019).

Development of Novel Fluorescent Materials

The boronic acid moiety of 2-(Azepan-1-yl)pyrimidine-5-boronic acid also finds application in the development of novel fluorescent materials. By incorporating this boronic acid into organic frameworks, researchers have synthesized highly fluorescent pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines. These materials hold promise for various optical applications, including sensing and imaging technologies (Schramm et al., 2006).

Propiedades

IUPAC Name |

[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENRCARGBBHMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)pyrimidine-5-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2645612.png)

![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)

![N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2645620.png)

![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2645634.png)